

An In-depth Technical Guide to 2-Fluorocyclohexanone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **2-Fluorocyclohexanone**

Cat. No.: **B1314666**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorocyclohexanone is a fluorinated cyclic ketone that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. The introduction of a fluorine atom into the cyclohexanone scaffold imparts unique stereoelectronic properties that profoundly influence its reactivity, conformational behavior, and biological activity. This guide provides a comprehensive overview of the physical and spectroscopic properties of **2-Fluorocyclohexanone**, its synthesis and reactivity, and its applications as a versatile building block in the development of pharmaceuticals and other advanced materials.

Part 1: Physicochemical and Spectroscopic Properties

Physical Properties

2-Fluorocyclohexanone is typically a light orange to yellow-green clear liquid at room temperature.^[1] Its physical properties are summarized in the table below. Notably, a definitive melting point is not consistently reported in the literature, with many sources listing it as not applicable, which is common for compounds that are liquid at or below room temperature. The compound is sensitive to moisture and should be stored under appropriate conditions.^[2] While

specific solubility data is limited, as a relatively polar organic molecule, it is expected to be miscible with a range of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

Property	Value	Source(s)
CAS Number	694-82-6	[1] [3]
Molecular Formula	C ₆ H ₉ FO	[1] [3]
Molecular Weight	116.13 g/mol	[3]
Appearance	Light orange to yellow to green clear liquid	[1]
Boiling Point	78 °C at 17 mmHg; 110-111 °C at 70 mmHg	[1] [3]
Density	1.040 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.444 - 1.45	[1] [2]
Flash Point	71.1 °C (160.0 °F)	[3]
Storage Temperature	2 - 8 °C or -20°C	[1] [3]

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Fluorocyclohexanone**.

- **¹H NMR:** The proton NMR spectrum of **2-Fluorocyclohexanone** is complex due to the presence of the fluorine atom, which couples with adjacent protons. The spectrum will show a series of multiplets for the methylene protons of the cyclohexane ring. The proton at the C2 position, which is directly attached to the fluorine atom, will exhibit a characteristic doublet or multiplets.
- **¹³C NMR:** In the proton-decoupled ¹³C NMR spectrum, the carbonyl carbon (C1) typically appears around 205-215 ppm. The carbon bearing the fluorine atom (C2) will show a large one-bond carbon-fluorine coupling constant (¹J_{C-F}), which is a characteristic feature of

fluorinated organic compounds. The other four methylene carbons of the ring will appear as distinct signals.

- ^{19}F NMR: The ^{19}F NMR spectrum provides a direct method for observing the fluorine environment. For **2-Fluorocyclohexanone**, a single resonance is expected. The chemical shift of this signal can provide information about the electronic environment of the fluorine atom.

The IR spectrum of **2-Fluorocyclohexanone** is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of $1710\text{-}1730\text{ cm}^{-1}$. The C-F bond stretching vibration usually appears in the region of $1000\text{-}1100\text{ cm}^{-1}$. Other characteristic peaks include C-H stretching vibrations of the methylene groups around $2850\text{-}3000\text{ cm}^{-1}$.^[4]

In the mass spectrum of **2-Fluorocyclohexanone**, the molecular ion peak (M^+) is expected at an m/z value corresponding to its molecular weight (116.13). Common fragmentation patterns for cyclic ketones include alpha-cleavage (loss of CO) and other ring fragmentation pathways. The presence of fluorine can influence the fragmentation pattern, and fragments containing the fluorine atom will be observed.

Part 2: Conformational Analysis

The conformational preference of the fluorine atom in the 2-position of the cyclohexanone ring is a subject of significant academic interest and has practical implications for its reactivity. The molecule exists in a dynamic equilibrium between two chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position.

The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects, including the anomeric effect. In the gas phase, the axial conformer is favored. However, in solution, the equatorial conformer is generally the more stable of the two. This solvent-dependent equilibrium is a key feature of its chemistry.

Caption: Conformational equilibrium between the axial and equatorial forms of **2-Fluorocyclohexanone**.

Part 3: Synthesis and Reactivity

Synthesis

2-Fluorocyclohexanone can be synthesized through several methods. A common approach involves the direct fluorination of cyclohexanone or its enol derivatives using electrophilic fluorinating agents.

A representative method for the synthesis of **2-Fluorocyclohexanone** involves the fluorination of a cyclohexanone enol ether.

Step 1: Formation of the Silyl Enol Ether

- To a solution of cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
- Stir the resulting enolate solution at -78 °C for 30 minutes.
- Add trimethylsilyl chloride (TMSCl) (1.2 eq) and allow the reaction mixture to warm to room temperature.
- Stir for an additional 2 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the silyl enol ether.

Step 2: Electrophilic Fluorination

- Dissolve the crude silyl enol ether in acetonitrile at room temperature.
- Add a solution of an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), portion-wise.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with diethyl ether.

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford **2-Fluorocyclohexanone**.

Reactivity

The reactivity of **2-Fluorocyclohexanone** is influenced by both the ketone functional group and the fluorine substituent.

Like other ketones, **2-Fluorocyclohexanone** can be deprotonated at the α -carbon to form an enolate. The regioselectivity of deprotonation (at C2 vs. C6) can be controlled by the choice of base and reaction conditions. The resulting enolates are powerful nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. The presence of the fluorine atom can influence the stability and reactivity of the enolate.



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Caption: General scheme for the formation and alkylation of the enolate of **2-Fluorocyclohexanone**.

The carbonyl group of **2-Fluorocyclohexanone** is susceptible to nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and reducing agents (e.g., sodium borohydride). These reactions lead to the formation of tertiary and secondary alcohols, respectively. The stereochemical outcome of these additions can be influenced by the conformational bias of the starting material.

Part 4: Applications in Drug Development and Organic Synthesis

The unique properties of **2-Fluorocyclohexanone** make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The

introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[\[1\]](#)

While specific examples of marketed drugs directly synthesized from **2-Fluorocyclohexanone** are not readily available in the public domain, its utility as a precursor to fluorinated carbocyclic and heterocyclic scaffolds is well-established in medicinal chemistry research. For instance, it can be used in the synthesis of fluorinated analogs of natural products and other biologically active compounds. Its role as an intermediate allows for the strategic incorporation of fluorine into molecules to modulate their pharmacokinetic and pharmacodynamic profiles.

Part 5: Safety and Handling

2-Fluorocyclohexanone is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- **Hazards:** It is harmful if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction.[\[3\]](#)
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, eye protection, and face protection.
- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

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